Harpagide

Übersicht

Beschreibung

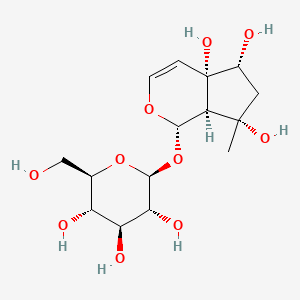

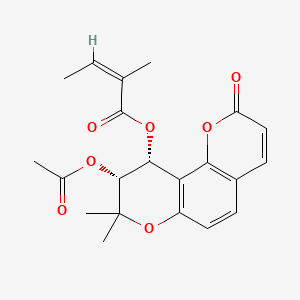

Harpagide is a naturally occurring iridoid glycoside found in various plant species, including Scrophularia ningpoensis and Harpagophytum procumbens. It is known for its anti-inflammatory, analgesic, and potential neuroprotective properties . This compound has garnered significant interest in scientific research due to its therapeutic potential in treating various ailments, including neurodegenerative diseases like Parkinson’s disease .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Harpagide can be extracted from plant sources such as Scrophularia ningpoensis. The extraction process involves the following steps :

Extraction: The plant material is extracted with water for three times, each time for 1.5 hours.

Enrichment: The extract is enriched using macroporous adsorption resin (SP825 type) with a sample concentration of 0.07 grams per milliliter, a diameter-to-height ratio of 1.6, an absorptive flow rate of 1.0 milliliters per minute, and a maximum adsorption capacity of 0.40 grams per milliliter.

Purification: The enriched extract is purified using silica gel and C18 column chromatography. The eluant solvent system consists of chloroform and methanol in varying ratios.

Industrial Production Methods: The established preparation method of this compound is convenient and has good repeatability, making it suitable for bulk production. The purity of prepared this compound is over 98%, and the yield is high .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Harpagid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Harpagid kann unter sauren Bedingungen zu Harpagogenin oxidiert werden.

Hydrolyse: Harpagid kann hydrolysiert werden, um seinen Aglykon, Harpagogenin, zu erzeugen.

Häufige Reagenzien und Bedingungen:

Hauptprodukte:

4. Wissenschaftliche Forschungsanwendungen

Harpagid hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter :

Neuroprotektion: Harpagid hat gezeigt, dass es dopaminerge Neuronen schützen und die synaptische Dopaminausschüttung verbessern kann, was es zu einem vielversprechenden Kandidaten für die Behandlung neurodegenerativer Erkrankungen wie der Parkinson-Krankheit macht.

Entzündungshemmend: Harpagid weist signifikante entzündungshemmende Eigenschaften auf, indem es die Aktivität der Cyclooxygenase-2 (COX-2) hemmt und die Produktion reaktiver Sauerstoffspezies reduziert.

Schmerzlindernd: Harpagid hat schmerzlindernde Wirkungen, wodurch es bei der Schmerzbehandlung nützlich ist.

Antioxidativ: Harpagid verbessert die mitochondriale antioxidative Abwehr, verhindert mitochondriale Dysfunktion.

5. Wirkmechanismus

Harpagid übt seine Wirkungen über verschiedene Mechanismen aus :

Hemmung von COX-2: Harpagid hemmt die Aktivität der Cyclooxygenase-2, reduziert Entzündungen und Schmerzen.

Reduktion reaktiver Sauerstoffspezies: Harpagid lindert den intrazellulären Gehalt an reaktiven Sauerstoffspezies, schützt Neuronen vor oxidativem Stress.

Hemmung der α-Synuclein-Phosphorylierung: Harpagid hemmt die Phosphorylierung und Aggregation von α-Synuclein, verhindert die Bildung von Lewy-Körperchen in dopaminergen Neuronen.

Wissenschaftliche Forschungsanwendungen

Harpagide has a wide range of scientific research applications, including :

Neuroprotection: this compound has shown potential in protecting dopaminergic neurons and enhancing synaptic dopamine release, making it a promising candidate for treating neurodegenerative diseases like Parkinson’s disease.

Anti-inflammatory: this compound exhibits significant anti-inflammatory properties by inhibiting the activity of cyclooxygenase-2 (COX-2) and reducing the production of reactive oxygen species.

Analgesic: this compound has analgesic effects, making it useful in pain management.

Antioxidant: this compound enhances mitochondrial antioxidant defense, preventing mitochondrial dysfunction.

Wirkmechanismus

Harpagide exerts its effects through several mechanisms :

Inhibition of COX-2: this compound inhibits the activity of cyclooxygenase-2, reducing inflammation and pain.

Reduction of Reactive Oxygen Species: this compound alleviates intracellular reactive oxygen levels, protecting neurons from oxidative stress.

Inhibition of α-Synuclein Phosphorylation: this compound inhibits the phosphorylation and aggregation of α-synuclein, preventing the formation of Lewy bodies in dopaminergic neurons.

Vergleich Mit ähnlichen Verbindungen

Harpagid wird oft mit anderen Iridoidglykosiden wie Harpagosid und 8-O-Acetyl-Harpagid verglichen :

Harpagosid: In Harpagophytum procumbens enthalten, ist Harpagosid bekannt für seine entzündungshemmenden und schmerzlindernden Eigenschaften.

8-O-Acetyl-Harpagid: Dieses Derivat von Harpagid hat ähnliche medizinische Eigenschaften und findet sich in Melittis melissophyllum.

Die einzigartige Kombination aus neuroprotektiven, entzündungshemmenden und schmerzlindernden Eigenschaften von Harpagid macht es zu einer wertvollen Verbindung in der wissenschaftlichen Forschung und für potenzielle therapeutische Anwendungen.

Eigenschaften

IUPAC Name |

(1S,4aS,5R,7S,7aR)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4a,5,7-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O10/c1-14(21)4-7(17)15(22)2-3-23-13(11(14)15)25-12-10(20)9(19)8(18)6(5-16)24-12/h2-3,6-13,16-22H,4-5H2,1H3/t6-,7-,8-,9+,10-,11-,12+,13+,14+,15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUWSHXDEJOOIND-YYDKPPGPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C[C@H]([C@]2([C@@H]1[C@@H](OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30988983 | |

| Record name | 4a,5,7-Trihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30988983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6926-08-5 | |

| Record name | Harpagide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6926-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Harpagide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006926085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4a,5,7-Trihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30988983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1S-(1α,4aα,5α,7α,7aα)]-1,4a,5,6,7,7a-hexahydro-4a,5,7-trihydroxy-7-methylcyclopenta[c]pyran-1-yl β-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.318 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HARPAGIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OF59XHX7SR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B7782836.png)

![3,4,6a,10-tetrahydroxy-6,7-dihydroindeno[2,1-c]chromen-9-one](/img/structure/B7782837.png)

![6-hydroxy-4-[(2-methylpiperidin-1-yl)methyl]-7-phenyl-2H-chromen-2-one](/img/structure/B7782859.png)

![[3-(4-fluorophenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl]acetic acid](/img/structure/B7782865.png)

![(3R)-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydrothiazolo[2,3-a]isoindole-3-carboxylic acid](/img/structure/B7782882.png)

![ethyl (8,8-dimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-4-yl)acetate](/img/structure/B7782884.png)

![2-(7,8-Dihydroxy-2-oxochromen-4-yl)benzo[f]chromen-3-one](/img/structure/B7782894.png)